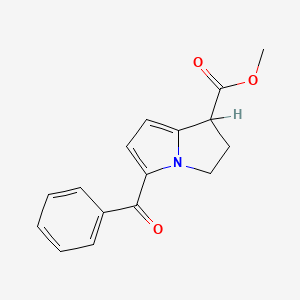
Ketorolac methyl ester
Cat. No. B3057464
Key on ui cas rn:
80965-09-9
M. Wt: 269.29 g/mol
InChI Key: GREBGQSAVFHEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05621115
Procedure details


A 1.0N solution of triethylborane in hexane (1.6 mL, 1.6 mmoles) was added to a stirred solution of 4-(2-benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester (IV, 530 mg, 1.3 mmoles) in dimethylsulfoxide (5 mL) under normal air atmosphere. After 1 hour, additional triethylborane (1.0 mL, 1.0 mmole) in hexane was added and the reaction was stirred. After 30 minutes, the reaction was diluted with brine (50 mL) and extracted with diethyl ether (2×50 mL). The organic layer was dried over NaSO4 and evaporated. The crude product was purified by flash chromatography on silica eluting with 1:4 ethyl acetate/hexane to give pure 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid methyl ester (V, 220 mg, 61%) as an amber oil. 1H NMR (CDCl3): delta 2.75-3.0 (m, 2H); 3.76 (s, 3H); 4.07 (dd, 1H); 4.38-4.61 (m, 2H); 6.09 (d, 1H); 6.81 (d, 1H); 7.4-7.55 (m, 3H); 7.80 (dd, 2H). 13C NMR (CDCl3): delta 30.9, 42.3, 7.4, 52.5, 103.0, 124.8, 127.0,128.0, 128.8, 131.3, 139.1, 142.2, 171.6, 184.8.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
4-(2-benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester
Quantity
530 mg
Type
reactant
Reaction Step One





Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C(B(CC)CC)C.[CH3:8][O:9][C:10](=[O:28])[CH:11](I)[CH2:12][CH2:13][N:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[C:19](=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CS(C)=O.CCCCCC.[Cl-].[Na+].O>[CH3:8][O:9][C:10]([CH:11]1[CH2:12][CH2:13][N:14]2[C:15]([C:19](=[O:26])[C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[CH:16][CH:17]=[C:18]12)=[O:28] |f:4.5.6|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)B(CC)CC
|
|
Name
|
4-(2-benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester
|
|
Quantity
|
530 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(CCN1C(=CC=C1)C(C1=CC=CC=C1)=O)I)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
1.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)B(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Three
|
Name
|
brine
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After 30 minutes
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (2×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over NaSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash chromatography on silica eluting with 1:4 ethyl acetate/hexane
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1C=2N(CC1)C(=CC2)C(C2=CC=CC=C2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 220 mg | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
